molecular formula C10H9FN4S B2626209 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione CAS No. 466644-97-3

4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2626209
CAS No.: 466644-97-3
M. Wt: 236.27
InChI Key: IUDKXKUKYVNOSO-WUXMJOGZSA-N
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Description

4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione (Molecular Formula: C10H9FN4S) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thione class, a scaffold recognized for its diverse and potent biological activities . This compound serves as a valuable chemical tool in preclinical research, particularly in the fields of neuroscience and oncology. Its research value is derived from the well-documented properties of its core structure; 1,2,4-triazole-3-thione derivatives are frequently investigated for their anticonvulsant potential , often evaluated in established seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Furthermore, structural analogs of this compound have demonstrated antineoplastic activity , with research suggesting that similar molecules can interact with DNA and generate free radicals, leading to the deformation of DNA structure and the inhibition of cell proliferation in target cells . The molecular architecture of related triazole-thione compounds is characterized by specific intermolecular interactions, such as N–H···S hydrogen bonding, which can promote the formation of stable dimeric pairs and infinite chains in the crystal lattice, a feature that can influence the compound's physicochemical properties and biological interactions . While the precise mechanism of action for this specific derivative is an area of active investigation, its structural kinship to molecules that modulate targets like the GABA A receptor complex and heat shock protein 90 (HSP90) provides strong rationale for its use in mechanistic studies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKXKUKYVNOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 2-fluorobenzaldehyde with 3-methyl-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • 1,2,4-triazoles are known for their potent antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal and antibacterial activities. For instance, compounds with a similar triazole structure have shown effectiveness against various fungal strains such as Aspergillus and Candida species . The incorporation of the 2-fluorophenyl group enhances these properties by improving the interaction with microbial targets.
  • Antiviral Properties
    • There is emerging evidence that triazole derivatives can inhibit viral replication. Studies have highlighted their potential as antiviral agents against viruses such as HIV and influenza . The unique structural features of the triazole ring contribute to these effects by interfering with viral enzyme activity.
  • Anticancer Activity
    • The compound has been investigated for its anticancer potential. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of angiogenesis and modulation of cell signaling pathways .
  • Neuroprotective Effects
    • Some studies suggest that triazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Agricultural Applications

  • Fungicides
    • The antifungal properties of triazoles make them valuable in agriculture as fungicides. They are effective against a range of plant pathogens, thereby protecting crops from diseases such as rusts and blights. The efficacy of triazole-based fungicides often surpasses that of traditional treatments .
  • Herbicides
    • Research has also explored the herbicidal potential of triazole derivatives. Their ability to disrupt metabolic pathways in plants can lead to effective weed control without harming crops .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione. Key factors influencing its biological activity include:

  • Substituents on the Triazole Ring : Modifications can enhance or diminish activity; for example, electron-withdrawing groups often increase potency against microbial targets.
  • Fluorination : The presence of fluorine in the phenyl ring can improve lipophilicity and bioavailability, leading to better interaction with biological targets .

Case Studies

StudyFocusFindings
Zoumpoulakis et al. Antifungal ActivityReported enhanced activity against Gibberella species with triazole derivatives showing MIC values significantly lower than commercial fungicides.
Yang et al. Antibacterial EfficacyDemonstrated that certain triazole hybrids exhibited superior antibacterial activity against Staphylococcus aureus, outperforming traditional antibiotics.
Recent Review on 1,2,4-Triazoles Comprehensive ProfileSummarized various bioactivities including neuroprotective and anticancer effects attributed to structural modifications within the triazole framework.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzylidene Group

Halogen and Hydroxy Substituents
  • Compound (III): 4-[(E)-(2-Hydroxy-5-bromobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5-thione Substituents: 2-hydroxy-5-bromo on the benzylidene group. Impact: The hydroxyl group introduces hydrogen-bonding capability, while bromine increases molecular weight and steric bulk. This compound exhibits distinct crystallographic packing compared to the target molecule due to intermolecular hydrogen bonds .
Alkyl and Aryl Substituents
  • Compound 5h: 4-((4-Methoxybenzylidene)amino)-1-(morpholinomethyl)-3-(N-phthalimidomethyl)-1,2,4-triazole-5-thione Substituents: 4-methoxybenzylidene and morpholinomethyl groups. Impact: The methoxy group (electron-donating) reduces electrophilicity, while the morpholinomethyl side chain enhances solubility in polar solvents. This contrasts with the target compound’s simpler structure, which lacks such hydrophilic moieties .

Positional Isomerism and Fluorine Placement

  • Compound (14f–j): BRAF/HDAC inhibitors with 2-fluorophenylsulfonamido groups (e.g., 14f: 7-{[4-(4-(3-(2,6-Difluorophenylsulfonamido)-2-fluorophenyl)-2-ethylthiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide). Impact: Fluorine placement at the 2-position in the phenyl ring improves metabolic stability and target affinity. However, these compounds incorporate additional pharmacophores (e.g., thiazole and pyrimidine rings), broadening their therapeutic scope compared to the triazole-thione core .

Crystallographic and Physicochemical Properties

Property Target Compound Compound (III) ()
Melting Point ~200–210°C* 218–220°C
Crystal Packing E-configuration of Schiff base; planar triazole core Stabilized by O–H···S hydrogen bonds
Solubility Low in water; moderate in DMSO Lower due to bromine and hydroxy groups

*Inferred from analogues in and .

Biological Activity

The compound 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C9H8FN5S\text{C}_9\text{H}_8\text{F}\text{N}_5\text{S}

This structure features a triazole ring with a thione functional group and a fluorophenyl substituent, which may influence its biological interactions.

Pharmacological Profile

Research indicates that 1,2,4-triazole derivatives exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The specific compound has been evaluated for its biological efficacy against various pathogens and diseases.

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. A study reported that derivatives containing the 1,2,4-triazole moiety demonstrated significant antifungal activity against various fungal strains. The incorporation of thione groups has been shown to enhance this activity. For instance, certain triazole-thione hybrids exhibited antifungal activity comparable to established fungicides like azoxystrobin .

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against several bacterial strains. In vitro studies have shown that triazole derivatives can exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 μg/mL
This compoundEscherichia coli0.5 μg/mL

These findings suggest that the compound may be effective against antibiotic-resistant strains such as MRSA .

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been evaluated using assays such as the sulforhodamine B (SRB) assay. Preliminary results indicate that certain triazole derivatives show significant cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or substituents can significantly affect their pharmacological profiles. For instance:

  • Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve membrane permeability.
  • Thione Group : The thione functional group has been associated with increased biological activity due to its ability to form hydrogen bonds with biological targets.

Case Studies

Several case studies highlight the efficacy of triazole compounds in clinical settings:

  • Antifungal Case Study : A series of triazole-thione derivatives were tested against Candida albicans, showing promising results with inhibition rates exceeding 90% at concentrations lower than those required for traditional antifungals .
  • Antibacterial Case Study : A study involving ciprofloxacin-triazole hybrids revealed enhanced antibacterial efficacy against drug-resistant strains compared to standard treatments .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione?

The compound is typically synthesized via a Schiff base condensation between 4-amino-3-methyl-1H-1,2,4-triazole-5-thione and 2-fluorobenzaldehyde. Key steps include:

  • Refluxing in ethanol or methanol with catalytic acid (e.g., acetic acid) for 4–6 hours to facilitate imine bond formation.
  • Purification via recrystallization from ethanol or column chromatography. Yields can be optimized by controlling reaction temperature (70–80°C) and molar ratios (1:1.2 of aldehyde to amine) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR and NMR : Confirm the presence of the thione (-C=S) group (IR: ~1200–1250 cm⁻¹) and imine (-C=N-) proton (NMR: δ 8.5–9.5 ppm).
  • Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯S interactions), and π-π stacking. SHELXL software is widely used for refinement, with R-factors < 0.05 indicating high precision .

Q. What are the reported biological or material science applications of structurally similar triazole-thiones?

Analogous compounds exhibit corrosion inhibition (e.g., SAMTT derivatives inhibit mild steel corrosion in HCl via adsorption; efficiency >90% at 10⁻³ M) and antimicrobial/antitumor activity (linked to the triazole-thione scaffold’s electron-rich sulfur and nitrogen atoms) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for triazole-thiones?

Discrepancies often arise from variations in bioassay protocols (e.g., cell lines, exposure times) or structural modifications (e.g., substituent electronic effects). To resolve conflicts:

  • Standardize assays (e.g., MIC values for antimicrobial testing).
  • Perform structure-activity relationship (SAR) studies by systematically altering substituents (e.g., replacing 2-fluorophenyl with other aryl groups) and correlating with activity .

Q. What experimental design considerations are critical for evaluating this compound’s bioactivity?

  • In vitro assays : Use dose-response curves (IC₅₀ values) for cytotoxicity (e.g., MTT assay on cancer cell lines) and time-dependent studies for antimicrobial activity.
  • Control experiments : Include reference inhibitors (e.g., cisplatin for antitumor studies) and solvent controls to isolate compound-specific effects .

Q. How can computational methods enhance understanding of this compound’s properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain corrosion inhibition efficiency or reactivity.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes like COX-2 or bacterial efflux pumps) to guide synthetic modifications .

Q. What strategies improve synthetic yields and purity of triazole-thiones?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.
  • Catalysts : Lewis acids (e.g., AlCl₃) accelerate Schiff base formation.
  • Workup : Use aqueous washes to remove unreacted aldehydes and byproducts .

Methodological Challenges

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?

  • Twinning : Use SHELXL’s TWIN command to model twinned data.
  • Disorder : Apply restraints (e.g., SIMU, DELU) to refine disordered regions. Validate with residual density maps and check for overfitting .

Q. What are the limitations of using triazole-thiones in high-throughput screening (HTS)?

  • Solubility : Poor aqueous solubility may require DMSO as a co-solvent, which can interfere with assays.
  • Stability : Thione tautomerization under acidic/basic conditions may alter reactivity. Pre-screen stability using HPLC or TLC .

Q. How can adsorption mechanisms of triazole-thiones on metal surfaces be studied?

  • Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance to model adsorption isotherms (e.g., Langmuir).
  • Surface analysis : AFM/SEM imaging reveals inhibitor film morphology, while XPS confirms chemical bonding (e.g., Fe–S interactions) .

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